Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate
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Overview
Description
Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate is a compound known for its distinct chemical structure, combining furo-oxazin components. Its specific stereochemistry and molecular configuration lend unique properties that make it valuable in various applications, especially in the fields of organic chemistry and biomedical research.
Synthetic Routes and Reaction Conditions:
Cyclization: - The synthesis typically starts with the cyclization of appropriate precursor molecules under controlled temperature and pressure.
Purification: - After reaction completion, the product is purified using chromatographic techniques.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated reactors ensuring precise control over reaction conditions. Techniques such as continuous flow synthesis may be employed for enhanced efficiency.
Types of Reactions:
Oxidation: This compound can undergo oxidative cleavage, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions involve agents like lithium aluminum hydride, targeting specific functional groups.
Substitution: The compound can participate in nucleophilic substitution, where various substituents replace existing atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, temperature around 50°C.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like triethylamine.
Major Products:
Oxidation: Carbonyl derivatives.
Reduction: Alcohols.
Substitution: Substituted esters or acids, depending on the reagent.
Scientific Research Applications
Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate has several applications across different fields:
Chemistry: Used as an intermediate in synthesizing complex organic molecules.
Biology: Employed in studying enzyme mechanisms and biological pathways due to its structural characteristics.
Medicine: Investigated for its potential as a precursor to pharmaceuticals, particularly in designing drugs targeting specific biochemical pathways.
Industry: Applied in manufacturing specialty chemicals and advanced materials.
Mechanism of Action
Compared to similar compounds, such as Methyl 2-[(3R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)tetrahydrofuran-2-yl]acetate or Methyl 2-[(2S,4aR,7aS)-4a,5,7,7a-tetrahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate, it showcases unique features such as:
Higher Selectivity: - Its specific stereochemistry ensures higher selectivity in biochemical interactions.
Unique Reactivity: - Exhibits different reactivity patterns under similar conditions, leading to distinct reaction products.
Comparison with Similar Compounds
Methyl 2-[(3R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)tetrahydrofuran-2-yl]acetate
Methyl 2-[(2S,4aR,7aS)-4a,5,7,7a-tetrahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate
Methyl 2-[(2R,3R,5R)-3,5-dihydroxy-2-(hydroxymethyl)tetrahydrofuran-4-yl]acetate
Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate stands out due to its unique three-dimensional arrangement, enabling applications that require high specificity and reactivity.
Properties
IUPAC Name |
methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-12-9(11)2-6-3-10-7-4-13-5-8(7)14-6/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATLRVRUKHKEOK-CSMHCCOUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNC2COCC2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CN[C@H]2COC[C@@H]2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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